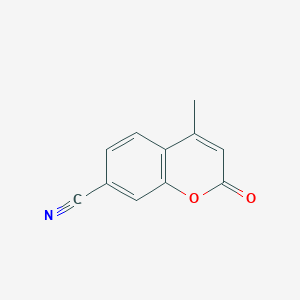
Tetrahydro-2-methoxy-3-furanmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2-methoxy-3-furanmethanol is an organic compound with the molecular formula C6H12O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methoxy group and a hydroxymethyl group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydro-2-methoxy-3-furanmethanol can be synthesized through several methods. One common approach involves the hydrogenation of furfural, which is derived from agricultural waste products such as corncobs and sugar cane bagasse. The hydrogenation process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of furfural in the presence of methanol. The reaction is carried out in a high-pressure reactor, and the product is purified through distillation and crystallization processes to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the methoxy or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Tetrahydro-2-methoxy-3-furanmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used as a solvent and a starting material for the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Tetrahydro-2-methoxy-3-furanmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. It can also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Furfuryl alcohol: A furan derivative with a hydroxymethyl group, used in the production of resins and as a solvent.
Tetrahydrofurfuryl alcohol: A hydrogenated derivative of furfuryl alcohol, used as a solvent and in the synthesis of various chemicals.
Uniqueness: Tetrahydro-2-methoxy-3-furanmethanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the tetrahydrofuran ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2-methoxyoxolan-3-yl)methanol |
InChI |
InChI=1S/C6H12O3/c1-8-6-5(4-7)2-3-9-6/h5-7H,2-4H2,1H3 |
InChI Key |
NWHMWIVWIQTQIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CCO1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Cyano-N''-methyl-N'-(2-{[(1,3-thiazol-5-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B8507689.png)

![6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8507697.png)




![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydro-thieno[2,3-c]pyridin-2-yl)-benzamide](/img/structure/B8507741.png)



